![molecular formula C15H19ClN2OS B2946390 N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 632298-79-4](/img/structure/B2946390.png)
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound with a unique structure that combines an adamantane moiety with a thiazole ring and a chloroacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 1-adamantylamine with 2-chloroacetyl chloride in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s adamantane moiety makes it useful in the design of new materials with enhanced stability and mechanical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
作用機序
The mechanism of action of N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The thiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
Uniqueness
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2OS/c16-7-13(19)18-14-17-8-12(20-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h8-11H,1-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVNMRVAMLZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=C(S4)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
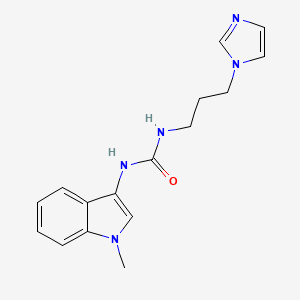
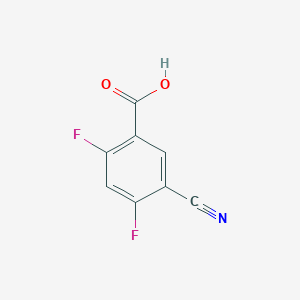
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine](/img/structure/B2946309.png)
![3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2946311.png)
![Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate](/img/structure/B2946312.png)
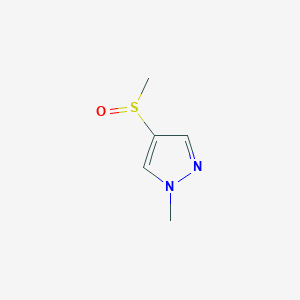

![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)
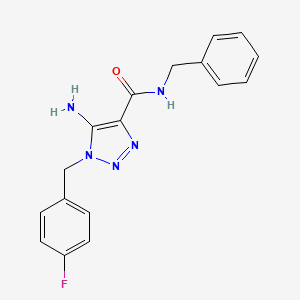
![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)
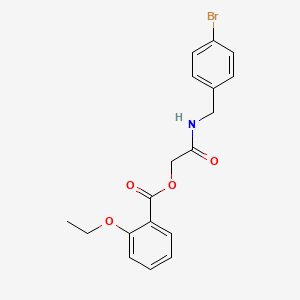
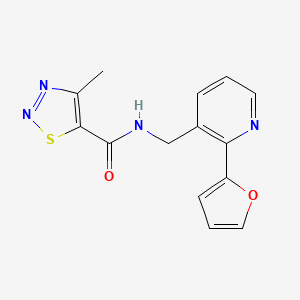
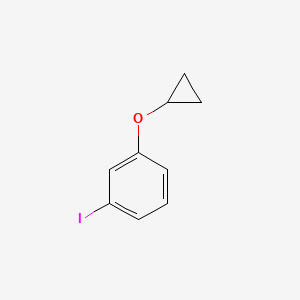
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)
